molecular formula C22H32O3 B099140 (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet CAS No. 18326-14-2

(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet

Cat. No. B099140
CAS RN: 18326-14-2
M. Wt: 344.5 g/mol
InChI Key: JPLKJZITCWNMDO-JAXLGGSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetate, also known as Oxyresveratrol, is a natural compound found in mulberry and grape plants. It has been the subject of scientific research due to its potential health benefits. Oxyresveratrol is a polyphenolic compound with antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism Of Action

(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Biochemical And Physiological Effects

(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can help protect against chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments include its natural origin, its antioxidant and anti-inflammatory properties, and its potential health benefits. However, there are also limitations to using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments. These include the difficulty in synthesizing the compound, the potential for variability in plant extraction, and the need for further research to fully understand its mechanisms of action.

Future Directions

There are many future directions for research on (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol. These include investigating its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand its mechanisms of action and to develop more efficient methods for synthesizing the compound. Additionally, research is needed to determine the optimal dosage and administration of (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol for its potential health benefits.

Synthesis Methods

(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and plant extraction. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Plant extraction involves isolating the compound from natural sources. The most common method for synthesizing (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol is through plant extraction, as it is a natural compound found in plants.

Scientific Research Applications

(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been the subject of scientific research due to its potential health benefits. Studies have shown that (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has antioxidant properties, which can help protect against oxidative stress and reduce inflammation. It has also been found to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been shown to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.

properties

CAS RN

18326-14-2

Product Name

(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

InChI

InChI=1S/C22H32O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19-20,24H,7-10H2,1-6H3/t19-,20-,22+/m0/s1

InChI Key

JPLKJZITCWNMDO-JAXLGGSGSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC(=O)C

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C

synonyms

(2S)-1,2,3,4,4a,9,10,10aα-Octahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2β,6-phenanthrenediol 6-acetate

Origin of Product

United States

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